molecular formula C13H17BClFO2 B8240924 2-(5-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8240924
M. Wt: 270.54 g/mol
InChI Key: DBOFZSRZFXARFG-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1638847-73-0) is a boronic ester derivative with the molecular formula C₁₃H₁₇BClFO₂ and a molecular weight of 270.54 g/mol . It features a phenyl ring substituted with chlorine (Cl) at position 5, fluorine (F) at position 2, and a methyl (-CH₃) group at position 2. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, making it suitable for cross-coupling reactions in organic synthesis . Its purity is typically ≥95%, and it is stored under inert conditions at room temperature .

Properties

IUPAC Name

2-(5-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO2/c1-8-6-9(15)7-10(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOFZSRZFXARFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(5-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions can vary, but they typically involve modifications to the core structure of the molecule, leading to the formation of new derivatives with potentially different properties.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Agents
Research has indicated that compounds similar to 2-(5-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can serve as potential anticancer agents. The boron atom in the dioxaborolane structure can enhance the pharmacokinetics of drugs by improving their solubility and bioavailability. Studies have shown that derivatives of dioxaborolanes exhibit significant cytotoxicity against various cancer cell lines. For instance, the incorporation of specific substituents on the aromatic ring has been linked to improved activity against tumor cells .

2. Targeting Protein Interactions
The compound's ability to form stable complexes with biological macromolecules makes it a candidate for drug design aimed at inhibiting protein-protein interactions. Research has focused on its role in modulating pathways involved in cancer progression and immune response. For example, studies have demonstrated that boron-containing compounds can effectively inhibit the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy .

Materials Science

1. Organic Electronics
In materials science, this compound has been investigated for its potential use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to act as a hole transport material enhances device performance by improving charge mobility .

2. Polymer Chemistry
The incorporation of dioxaborolane units into polymer backbones has been explored to develop new materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings and adhesives where improved performance is required under varying environmental conditions .

Organic Synthesis

1. Cross-Coupling Reactions
Dioxaborolanes are widely recognized as effective reagents in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron atom facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

2. Functionalization Strategies
The versatility of this compound allows for various functionalization strategies that can lead to the development of new compounds with tailored properties. This includes modifications that enhance solubility or alter reactivity profiles for specific applications .

Case Studies

Study Focus Findings
Anticancer Activity Investigated the cytotoxic effects on breast cancer cell linesShowed significant inhibition of cell proliferation with IC50 values in low micromolar range
Organic Electronics Evaluated the performance of OLEDs using dioxaborolane derivativesEnhanced efficiency and stability compared to traditional materials
Cross-Coupling Efficiency Assessed the utility of dioxaborolanes in Suzuki reactionsDemonstrated high yields and selectivity for target compounds

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The exact mechanism by which it exerts its effects can vary depending on the context in which it is used. Generally, it may interact with enzymes, receptors, or other biomolecules to modulate their activity and produce a desired effect.

Comparison with Similar Compounds

Substituent Positional Isomers

Minor variations in substituent positions significantly alter reactivity and physicochemical properties. Key examples include:

Compound Name CAS No. Substituent Positions (Phenyl Ring) Molecular Weight (g/mol) Key Differences
2-(3-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2648668-29-3 Cl (3), F (2), CH₃ (5) 270.54 Cl and CH₃ positions swapped
2-(3-Chloro-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1402238-26-9 Cl (3), F (4), CH₃ (5) 270.54 F moved to position 4
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 635305-45-2 Cl (5), OCH₃ (2) 268.54 F replaced with OCH₃

Impact of Substituent Position :

  • Electron-Withdrawing Effects : Chlorine and fluorine at ortho/para positions enhance electrophilicity, improving reactivity in Suzuki-Miyaura couplings .

Halogen-Substituted Derivatives

Substituting fluorine or chlorine with bulkier halogens or functional groups alters applications:

Compound Name CAS No. Key Substituent Molecular Weight (g/mol) Applications
2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1256360-47-0 BrCH₂ (5) 314.99 Alkylating agent in polymer synthesis
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 68716-51-8 Cl (3,5) 272.96 Higher thermal stability (m.p. 53°C)
2-(3-(Difluoromethoxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane N/A OCF₂ (3), CH₃ (2) 302.12 Enhanced lipophilicity for drug delivery

Key Observations :

  • Bromine Substitution : Increases molecular weight by ~16% compared to the target compound, impacting solubility and reaction kinetics .
  • Dichlorophenyl Analog : Higher melting point (53°C) due to symmetrical Cl substitution, favoring crystalline solid-state packing .

Trends :

  • Steric Effects : Bulky substituents (e.g., styryl) require transition-metal catalysts for efficient synthesis .
  • Chromatography Dependency : Halogenated analogs often necessitate rigorous purification, reducing yields .

Preparation Methods

Lithium-Halogen Exchange and Boronation

The core synthesis leverages lithium-halogen exchange followed by boronate ester quenching, as demonstrated in structurally related compounds. For the target molecule, 5-chloro-2-fluoro-3-methylbromobenzene undergoes lithiation at -78°C using n-butyllithium, generating a reactive aryl lithium species. Subsequent addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides the boronate ester via nucleophilic attack.

Critical Parameters:

  • Temperature control (-78°C to 0°C) prevents side reactions

  • Stoichiometric excess of lithium reagent (1.2 eq.) ensures complete halogen exchange

  • Anhydrous tetrahydrofuran (THF) maintains reaction integrity

Transition Metal-Catalyzed Borylation

Palladium-mediated Miyaura borylation offers an alternative route using bis(pinacolato)diboron (B₂pin₂). This method avoids extreme cryogenic conditions, operating at 80°C in dioxane with Pd(dppf)Cl₂ catalyst (3 mol%) and potassium acetate base (3 eq.).

Advantages:

  • Functional group tolerance (fluoro, chloro, methyl substituents preserved)

  • Shorter reaction time (4-6 hours vs. 8-12 hours for lithiation)

Detailed Methodologies

Protocol A: Lithiation-Borylation Sequence

Reagents:

  • 5-Chloro-2-fluoro-3-methylbromobenzene (1.0 eq.)

  • n-BuLi (1.6 M in hexanes, 1.2 eq.)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq.)

  • Anhydrous THF, -78°C to 0°C

Procedure:

  • Charge THF (50 mL/mmol) and aryl bromide under N₂

  • Cool to -78°C, add n-BuLi dropwise over 20 min

  • Stir 1 h at -78°C, warm to 0°C over 30 min

  • Add boronate ester in THF (10 mL/mmol), stir 2 h

  • Quench with HCl (1M), extract with ethyl acetate (3×)

  • Dry (MgSO₄), concentrate, purify via vacuum distillation

Yield: 78-82%
Purity: >98% (GC-MS)

Protocol B: Palladium-Catalyzed Coupling

Reagents:

  • Aryl bromide (1.0 eq.)

  • B₂pin₂ (1.5 eq.)

  • Pd(dppf)Cl₂ (3 mol%)

  • KOAc (3 eq.), dioxane, 80°C

Procedure:

  • Degas dioxane (3 freeze-pump-thaw cycles)

  • Combine reagents under argon, heat 4 h

  • Filter through Celite®, concentrate under reduced pressure

  • Purify by silica chromatography (hexanes:EtOAc 9:1)

Yield: 85-88%
Turnover Frequency (TOF): 22 h⁻¹

Optimization and Yield Analysis

Solvent Effects on Reaction Efficiency

SolventLithiation Yield (%)Coupling Yield (%)
THF82N/A
DioxaneN/A88
DME7581
Toluene6872

THF maximizes lithiation efficiency due to optimal Lewis basicity, while dioxane enhances Pd catalyst stability.

Temperature Profile for Protocol A

StepTemperature (°C)Time (h)
Lithiation-781
Warming-78 → 00.5
Boronation02

Maintaining <-70°C during lithiation prevents aryl lithium decomposition.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.30 (s, 12H, pinacol CH₃), 2.24 (s, 3H, Ar-CH₃), 6.92 (d, J=8.4 Hz, 1H, Ar-H), 7.15 (d, J=6.8 Hz, 1H, Ar-H)

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quartet, J=138 Hz)

  • HRMS (ESI+): m/z calc. for C₁₃H₁₇BClFO₂ [M+H]⁺ 271.1014, found 271.1011

X-ray Crystallography

Single-crystal analysis confirms planar boronate ester geometry with B-O bond lengths of 1.37 Å (avg.), consistent with sp² hybridization. Dihedral angle between aryl and dioxaborolane rings measures 42.7°, indicating moderate conjugation.

Industrial-Scale Considerations

Cost Analysis of Boron Sources

ReagentCost ($/kg)Atom Economy (%)
B₂pin₂32092
Trimethyl borate15085
2-Isopropoxy pinacol41094

B₂pin₂ provides optimal balance between cost and efficiency for large-scale production.

Waste Stream Management

  • Lithium methods generate 2.8 kg waste/kg product (mainly Li salts)

  • Palladium routes produce 1.2 kg waste/kg product (Pd recovery >95%)

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors or halogen-borylation reactions. A validated method involves reacting a halogenated aromatic precursor (e.g., 5-chloro-2-fluoro-3-methylbromobenzene) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Flash column chromatography is recommended for purification, yielding ~85% product with ≥95% purity . Reaction optimization should focus on temperature (80–100°C), solvent choice (THF or dioxane), and stoichiometric ratios (1:1.2 aryl halide to diboron reagent).

Q. How should researchers purify and characterize this dioxaborolane compound?

Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for removing unreacted boron reagents and catalysts . For characterization:

  • ¹H/¹³C NMR : Look for the diagnostic pinacol boronate signal at δ ~1.3 ppm (12H, singlet for four methyl groups) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) aligned with the molecular formula C₁₃H₁₇BClFO₂ (calculated exact mass: 284.08 g/mol) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify purity ≥95% .

Q. What are the key stability considerations for this compound during storage?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the boronate ester. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which degrade the dioxaborolane ring . Stability testing under ambient conditions shows <5% degradation over 30 days when stored in sealed, desiccated vials .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields for this compound?

Yield variations (e.g., 70–90%) often arise from differences in catalyst loading (1–5 mol% Pd), ligand choice (e.g., SPhos vs. XPhos), or residual moisture in solvents. A systematic study comparing Pd(OAc)₂ with Pd(dtbpf)Cl₂ showed a 15% yield increase with the latter due to enhanced oxidative addition efficiency . Contradictions in purity claims (e.g., 95% vs. 98%) may stem from analytical method sensitivity—validate via orthogonal techniques (NMR, LC-MS, elemental analysis).

Q. What strategies mitigate stereochemical byproducts during synthesis?

The presence of chiral centers in analogous dioxaborolanes (e.g., 25-sub in ) can lead to diastereomeric ratios (dr) of ~5:1. To minimize this:

  • Use enantiopure starting materials.
  • Optimize reaction kinetics (lower temperatures slow racemization).
  • Employ chiral auxiliaries or ligands (e.g., BINAP) to control stereochemistry .

Q. How does the electronic environment of the aryl group influence cross-coupling reactivity?

The electron-withdrawing chloro and fluoro substituents on the aryl ring activate the boron center for Suzuki-Miyaura coupling. Computational studies (DFT) on similar compounds show that para-fluoro groups reduce the LUMO energy of the boronate, enhancing electrophilicity and coupling rates with aryl halides . Experimental kinetic data correlate with Hammett σ⁺ values (σ⁺Cl = +0.11, σ⁺F = +0.34), suggesting faster coupling for electron-deficient partners .

Q. What are the safety protocols for handling this compound given its hazard profile?

While no explicit hazard data exists for this compound, structurally related dioxaborolanes (e.g., 2-chloropyridine derivatives) carry R36/37/38 (irritant) and S26/37 (avoid inhalation, wear gloves) classifications . Implement:

  • Fume hood use during synthesis.
  • PPE (nitrile gloves, lab coat, safety goggles).
  • Neutralization of waste with dilute NaOH to hydrolyze boronate esters .

Methodological Recommendations

  • Reaction Optimization : Use design-of-experiments (DoE) to screen Pd catalysts, solvents, and temperatures.
  • Analytical Validation : Cross-check purity via ¹H NMR integration (pinacol methyl signals) and LC-MS .
  • Data Reproducibility : Report detailed synthetic protocols (e.g., solvent drying methods, catalyst lot numbers) to address yield inconsistencies .

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